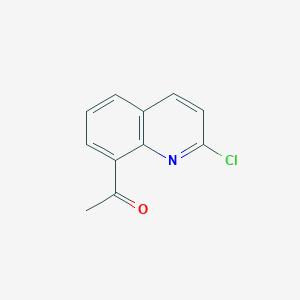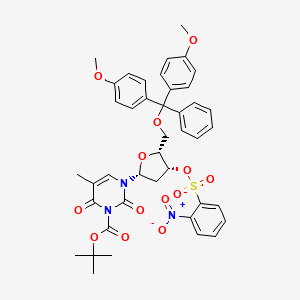
3-N-Boc-5'-O-DMT-3'-O-nosylthymidine
概要
説明
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine is a synthetic nucleoside derivative used primarily as a building block in the synthesis of other anticancer compounds . It is characterized by its complex structure, which includes a tert-butyloxycarbonyl (Boc) group, a dimethoxytrityl (DMT) group, and a nosyl group attached to the thymidine molecule .
準備方法
Synthetic Routes and Reaction Conditions
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine can be synthesized through a multi-step process involving the reaction between 3,4,5′-trimethoxybenzoyl chloride and thymidine in the presence of reagents such as 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) . The reaction conditions typically involve:
Protection of the thymidine molecule: The hydroxyl groups of thymidine are protected using DMT and nosyl groups.
Introduction of the Boc group: The Boc group is introduced to the nitrogen atom of the thymidine molecule.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
While specific industrial production methods for 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine undergoes various chemical reactions, including:
Substitution Reactions: The nosyl group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc, DMT, and nosyl groups can be removed to yield the free thymidine molecule or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic or basic conditions are used to remove the protecting groups. For example, trifluoroacetic acid (TFA) can be used to remove the Boc group, while acidic conditions can remove the DMT group.
Major Products Formed
The major products formed from these reactions include various thymidine derivatives, which can be further utilized in the synthesis of nucleoside analogs with potential anticancer properties .
科学的研究の応用
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of nucleoside analogs.
Biology: It is used in the study of nucleic acid interactions and modifications.
Medicine: It is a precursor in the development of anticancer drugs.
作用機序
The mechanism of action of 3-N-Boc-5’-O-DMT-3’-O-nosylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA replication and transcription processes. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The presence of the Boc, DMT, and nosyl groups can modulate the compound’s interaction with these molecular targets, enhancing its efficacy as an anticancer agent .
類似化合物との比較
Similar Compounds
3-N-Boc-thymidine: Lacks the DMT and nosyl groups, making it less versatile in synthetic applications.
5’-O-DMT-thymidine: Lacks the Boc and nosyl groups, limiting its use in certain chemical reactions.
3’-O-nosylthymidine: Lacks the Boc and DMT groups, reducing its potential as a building block for complex nucleoside analogs.
Uniqueness
3-N-Boc-5’-O-DMT-3’-O-nosylthymidine is unique due to the presence of all three functional groups (Boc, DMT, and nosyl), which provide multiple points of chemical modification. This makes it a highly versatile compound for the synthesis of a wide range of nucleoside analogs with potential therapeutic applications .
特性
IUPAC Name |
tert-butyl 3-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-nitrophenyl)sulfonyloxyoxolan-2-yl]-5-methyl-2,6-dioxopyrimidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43N3O13S/c1-27-25-43(39(47)44(38(27)46)40(48)57-41(2,3)4)37-24-34(58-59(51,52)36-15-11-10-14-33(36)45(49)50)35(56-37)26-55-42(28-12-8-7-9-13-28,29-16-20-31(53-5)21-17-29)30-18-22-32(54-6)23-19-30/h7-23,25,34-35,37H,24,26H2,1-6H3/t34-,35-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKQKVFRQWWFN-FURHFXAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OS(=O)(=O)C6=CC=CC=C6[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43N3O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


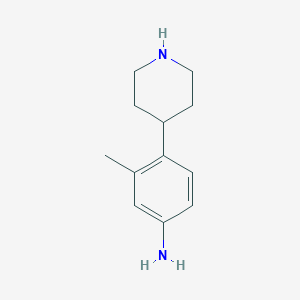
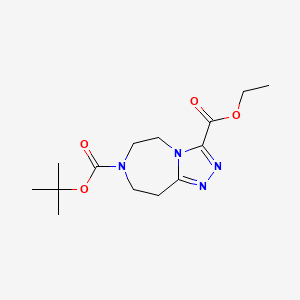
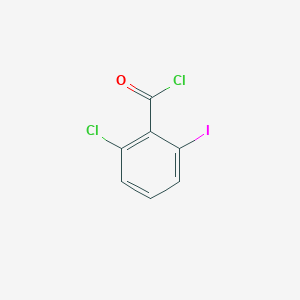
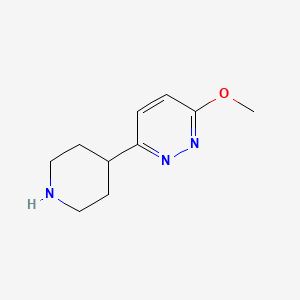
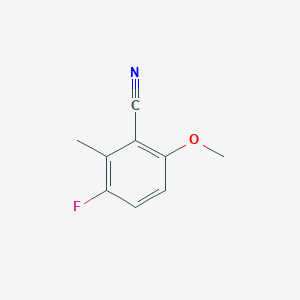
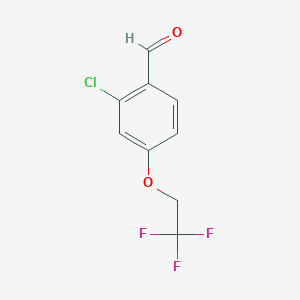
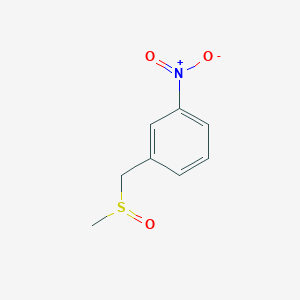
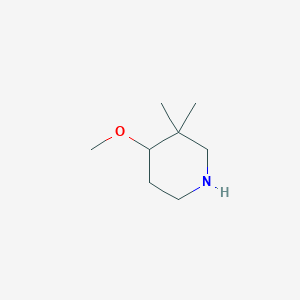
![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)
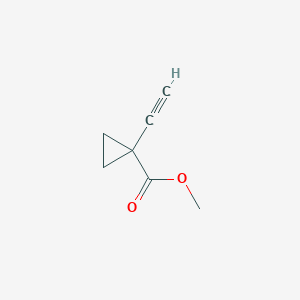
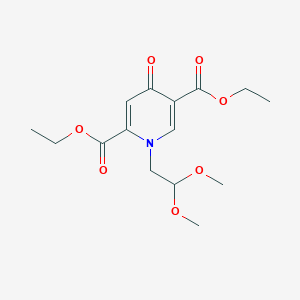
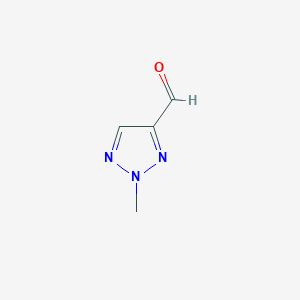
![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)
